ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, including the formation of the benzofuran ring and the introduction of the sulfonylamino group. Common reagents used in the synthesis include ethyl 2-methylbenzoylacetate and various sulfonyl chlorides. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonylamino group can form strong interactions with proteins, potentially inhibiting their function. The benzofuran ring structure may also play a role in binding to biological molecules, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-5-[(4-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate
- Ethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate
- Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is unique due to the presence of both the sulfonylamino and nitrophenyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wider range of reactions and interactions compared to its analogs.
Biological Activity
Ethyl 2-Methyl-5-[N-(3-Nitrobenzenesulfonyl)4-Methylbenzamido]-1-Benzofuran-3-Carboxylate is a complex organic compound that belongs to the benzofuran family, which has been extensively studied for its diverse biological activities. The benzofuran core structure is known for various pharmacological properties, including anti-tumor, anti-inflammatory, and antimicrobial activities. This article aims to collate and analyze the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in different biological models, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₅S
- Molecular Weight : 366.41 g/mol
The structure features a benzofuran ring substituted with an ethyl ester, a methyl group, and a sulfonamide moiety, which are critical for its biological activity.
Antitumor Activity
Benzofuran derivatives have shown significant promise in cancer research. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzofuran have demonstrated IC₅₀ values in the low micromolar range against ovarian cancer cells (e.g., A2780) and other malignancies .
A recent study highlighted that compounds structurally related to this compound exhibited notable growth inhibition in several cancer cell lines, including prostate (PC-3), colon (HCT-116), and breast cancer (MCF-7), with GI₅₀ values ranging from 2.20 μM to 5.86 μM .
The anticancer activity of benzofuran derivatives is often attributed to their ability to induce apoptosis and inhibit cell proliferation. The presence of the sulfonamide group is believed to enhance the compound's interaction with biological targets involved in cell cycle regulation and apoptosis pathways. Specific studies have reported that these compounds can inhibit NF-κB signaling, a pathway critical for tumor survival and proliferation .
Antimicrobial Activity
Benzofuran compounds have also been evaluated for their antibacterial properties. Research indicates that modifications at the benzofuran nucleus can significantly affect antimicrobial efficacy. For example, certain derivatives have shown effective inhibition against Gram-positive and Gram-negative bacteria . The sulfonamide moiety may contribute to this activity by interfering with bacterial folic acid synthesis.
Case Studies
Compound | Cell Line | IC₅₀ (μM) | Activity |
---|---|---|---|
Compound 32 | A2780 (Ovarian) | 12 | Antitumor |
Compound 35 | PC-3 (Prostate) | 2.68 | Antitumor |
Compound 36 | MCF-7 (Breast) | 10 | Antitumor |
Benzofuran A | Staphylococcus aureus | <10 | Antibacterial |
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound are crucial for its therapeutic application. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential to evaluate its safety profile. Preliminary data suggest favorable absorption characteristics; however, further studies are required to fully elucidate its metabolic pathways and potential toxic effects .
Properties
IUPAC Name |
ethyl 2-methyl-5-[(4-methylbenzoyl)-(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O8S/c1-4-35-26(30)24-17(3)36-23-13-12-19(15-22(23)24)27(25(29)18-10-8-16(2)9-11-18)37(33,34)21-7-5-6-20(14-21)28(31)32/h5-15H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPHPAQZUOWKPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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